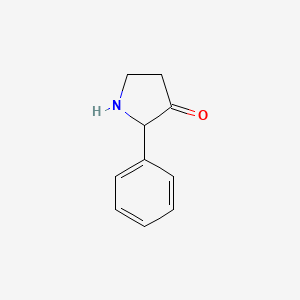

2-Phenylpyrrolidin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-9-6-7-11-10(9)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKCFBQZMJEFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenylpyrrolidinone Scaffolds and Derivatives

Cyclization Reactions for Pyrrolidinone Ring Formation

The construction of the pyrrolidinone ring is often achieved through intramolecular cyclization reactions, where a linear precursor is induced to form the five-membered lactam. Key strategies involve the use of versatile starting materials that can be elaborated and subsequently cyclized.

Routes from Itaconic Acid Derivatives

Itaconic acid, a bio-based platform chemical, serves as a valuable precursor for various heterocyclic compounds, including pyrrolidones. Its inherent functionality allows for multiple synthetic transformations to build the necessary framework for cyclization.

A direct approach to N-substituted pyrrolidinones involves the reaction of itaconic acid or its anhydride (B1165640) with primary amines. For instance, the reaction of an anhydride like succinic anhydride with aniline (B41778) is a known method for producing N-phenylsuccinimide, which involves the formation of an intermediate amidoacid followed by cyclization. nih.gov This principle can be extended to itaconic anhydride and its derivatives. The initial reaction of itaconic anhydride with a primary amine, such as aniline, forms an N-phenylitaconimide. This intermediate can then undergo a reductive cyclization process to yield the desired phenylpyrrolidinone scaffold. nih.govresearchgate.netmdpi.com

The Claisen condensation, and its intramolecular variant, the Dieckmann condensation, are powerful carbon-carbon bond-forming reactions that create β-keto esters. masterorganicchemistry.comijraset.com This functionality is a key stepping stone for the synthesis of 3-pyrrolidinone (B1296849) systems. In a potential synthetic route, a diester derived from itaconic acid could undergo an intramolecular Dieckmann condensation to form a cyclic β-keto ester. jk-sci.comorganic-chemistry.orgchemistrysteps.com

The general mechanism involves the deprotonation of an α-carbon of one ester group by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. chemistrysteps.com Subsequent elimination of an alkoxide group yields the cyclic β-keto ester. This intermediate, possessing the core pyrrolidinone ring structure, can then be further modified to afford the final 2-phenylpyrrolidin-3-one product. The Dieckmann condensation is particularly effective for forming stable 5- or 6-membered rings. masterorganicchemistry.com

While the direct cyclization of β-keto esters with amidines typically leads to six-membered heterocycles like pyrimidines, the intramolecular cyclization of related β-keto amide derivatives provides a viable pathway to five-membered lactams. Research has shown that N-protected γ-amino-β-ketoamides can be synthesized and subsequently cyclized. However, this process can be competitive, sometimes leading to the formation of pyrrolin-4-one side products. The outcome is often dependent on the reaction conditions, particularly the duration of acid exposure used for deprotection, which triggers the cyclization cascade.

A study on the domino fragmentation of α-aminoacyl intermediates demonstrated that with careful control of the deprotection time (e.g., 5 minutes in neat trifluoroacetic acid), the desired β-keto amides could be favored over the cyclized pyrrolinone byproducts.

Table 1: Domino Fragmentation of α-Aminoacyl Intermediates This table presents data on the competitive formation of β-keto amides versus pyrrolin-4-ones from various α-aminoacyl intermediates.

| Entry | R¹ | n | R³ | Protecting Group | Yield of β-Keto Amide 5 (%) | Yield of Pyrrolin-4-one 6 (%) |

|---|---|---|---|---|---|---|

| a | Ph | 1 | H | Cbz | - | - |

| b | Ph | 2 | H | Cbz | - | - |

| c | Ph | 3 | H | Cbz | - | - |

| d | Ph | 4 | H | Cbz | - | - |

| e | Ph | 1 | H | Troc | - | - |

| f | Ph | 2 | H | Troc | 57 | 90 |

| g | Ph | 3 | H | Troc | 77 | 60 |

| h | Ph | 4 | H | Troc | 65 | 73 |

| i | H | 1 | H | Cbz | 95 | 60 |

| j | H | 2 | H | Cbz | 82 | 58 |

| k | H | 3 | H | Cbz | 70 | 60 |

Data adapted from a study on the domino fragmentation of β-enamino amides. Yields are indicative of specific experimental conditions and may vary.

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent and stereocontrolled route to the pyrrolidinone core by combining two components to form the five-membered ring in a single step.

A notable example of this strategy is the reaction between diketene (B1670635) and an azomethine oxide. The synthesis of 2-acetoacetyl-5-benzoyl-1-phenylpyrrolidin-3-one has been achieved through the reaction of diketene with C-benzoyl-N-phenyl-azomethine oxide. The reaction proceeds via a cycloaddition mechanism, followed by an intramolecular rearrangement and subsequent acetoacetylation to yield the final, highly functionalized pyrrolidinone product. This method highlights the utility of diketene as a reactive synthon for building complex heterocyclic structures.

Michael Addition Strategies

The conjugate addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a cornerstone for the formation of substituted pyrrolidinone scaffolds. This approach allows for the creation of key carbon-carbon bonds and the introduction of stereocenters.

Asymmetric organocatalysis has emerged as a robust method for the enantioselective synthesis of chiral pyrrolidines and their precursors. mdpi.comresearchgate.net The use of small organic molecules as catalysts offers an alternative to metal-based systems and has been successfully applied to the Michael addition of aldehydes to maleimides, leading to the formation of succinimide (B58015) adducts which are direct precursors to the desired pyrrolidinone ring. researchgate.netnih.govnih.gov

Various chiral primary and secondary amines, often derived from natural amino acids or cinchona alkaloids, have been employed to catalyze these reactions. nih.govnih.govresearchgate.net These catalysts activate the aldehyde donor by forming a transient enamine, which then adds to the maleimide (B117702) acceptor. The stereochemical outcome is dictated by the chiral environment created by the catalyst. For instance, bifunctional organocatalysts containing both a primary amino group and a thiourea (B124793) motif have been shown to be highly effective in promoting the asymmetric Michael reaction between maleimides and aldehydes. nih.gov The thiourea moiety is believed to activate the maleimide through hydrogen bonding, while the primary amine activates the aldehyde.

The organocatalytic Michael addition of α,α-disubstituted aldehydes to N-substituted maleimides is a particularly attractive route as it generates a quaternary stereocenter, a common feature in many bioactive molecules. mdpi.comnih.gov For example, the reaction of isobutyraldehyde (B47883) with N-phenylmaleimide has been extensively studied using various organocatalysts. researchgate.netnih.govresearchgate.net

Research has shown that dipeptides, such as phenylalanine-β-alanine, can effectively catalyze this transformation, especially under solvent-free conditions in the presence of a base like sodium hydroxide (B78521). researchgate.net The reaction conditions, including the choice of catalyst, solvent, and additives, have a significant impact on the yield and stereoselectivity of the resulting succinimide product. nih.govresearchgate.net The use of aqueous media has also been explored, presenting a more environmentally friendly approach to these syntheses. nih.gov The resulting adducts can then be further manipulated to yield the this compound core.

Table 1: Organocatalyzed Michael Addition of Isobutyraldehyde to N-Phenylmaleimide This table presents a selection of research findings for the organocatalytic Michael addition of isobutyraldehyde to N-phenylmaleimide, showcasing the impact of different catalysts and conditions on the reaction outcome.

| Catalyst | Base/Additive | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Phenylalanine-β-alanine (10 mol%) | NaOH (10 mol%) | Neat | 24 | 91 | 93:7 | researchgate.net |

| Phenylalanine-β-alanine (10 mol%) | KOH (10 mol%) | Neat | 24 | 85 | 92:8 | researchgate.net |

| Phenylalanine-β-alanine (10 mol%) | LiOH (10 mol%) | Neat | 24 | 88 | 90:10 | researchgate.net |

| Phenylalanine-β-alanine (10 mol%) | NaOAc (10 mol%) | Neat | 24 | 65 | 75:25 | researchgate.net |

| (1S,2S)-1,2-Diphenylethanediamine derivative (20 mol%) | Hexanedioic acid (20 mol%) | DMF/H₂O (2:1) | 48 | 85 | 82:18 | researchgate.net |

The Michael addition of ester enolates to maleimides represents another viable pathway to substituted succinimides. While the addition of dicarbonyl compounds like malonic esters is well-documented, the use of simple ester enolates, such as that derived from ethyl isobutyrate, is also a key strategy. The enolate, typically generated using a strong base like lithium diisopropylamide (LDA) or sodium ethoxide, acts as the nucleophile.

The reaction involves the 1,4-conjugate addition of the ester enolate to the N-phenylmaleimide acceptor. This forms a new carbon-carbon bond and creates an enolate intermediate which is subsequently protonated upon workup to yield the succinimide product. The efficiency and diastereoselectivity of this reaction can be influenced by the reaction conditions, including the nature of the base, the solvent, and the temperature. The resulting adduct, containing a quaternary center and an ester functionality, is a versatile intermediate that can be cyclized to form the desired this compound scaffold.

Functionalization and Derivatization Approaches

Once the core this compound scaffold is synthesized, further functionalization and derivatization can be carried out to explore the structure-activity relationship of these compounds. These modifications can be targeted at the pyrrolidine (B122466) nitrogen, the phenyl ring, or other substituents on the heterocyclic ring.

N-Alkylation of Pyrrolidine Moieties

The nitrogen atom of the pyrrolidine ring is a common site for modification. N-alkylation can be achieved through various methods, most commonly by reaction with an alkyl halide in the presence of a base. organic-chemistry.org The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF). organic-chemistry.org

For less reactive alkylating agents, the use of a catalyst such as tetrabutylammonium (B224687) iodide (TBAI) can be beneficial. In some cases, particularly with ambident nucleophiles like the pyrrolidinone, a mixture of N- and O-alkylated products can be formed. nih.govresearchgate.net The regioselectivity of the alkylation can often be controlled by carefully selecting the reaction conditions, such as the nature of the cation and the solvent. nih.gov For instance, the use of silver salts has been reported to favor O-alkylation in some pyridone systems. nih.gov

Table 2: General Conditions for N-Alkylation of Pyrrolidinones This table outlines common reagents and conditions used for the N-alkylation of pyrrolidinone and related N-heterocyclic systems.

| Alkylating Agent | Base | Solvent | Catalyst/Additive | Typical Temperature | Reference |

| Alkyl Halide (R-X) | K₂CO₃ | DMF | - | Room Temp to 80 °C | organic-chemistry.org |

| Alkyl Halide (R-X) | NaH | THF | TBAI (catalytic) | 0 °C to Reflux | organic-chemistry.org |

| Alkyl Halide (R-X) | Cs₂CO₃ | Acetonitrile (B52724) | - | Room Temp to Reflux | organic-chemistry.org |

| Dimethyl Sulfate (B86663) | K₂CO₃ / Et₃N | Acetone | - | Room Temp to Reflux | organic-chemistry.org |

Modification of Side Chains and Substituents

Modification of the phenyl ring substituent provides another avenue for creating a diverse range of derivatives. Standard aromatic functionalization reactions can be applied, although the reactivity of the system may be influenced by the existing pyrrolidinone moiety.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds onto the phenyl ring. uva.esnih.gov For these reactions to be successful, the phenyl ring typically needs to be pre-functionalized with a halide (e.g., bromo or iodo) or a triflate group. These groups can then be coupled with a variety of partners, including boronic acids, alkenes, or amines.

Additionally, classical electrophilic aromatic substitution reactions such as halogenation or nitration can be employed to introduce substituents onto the phenyl ring. elsevierpure.commasterorganicchemistry.com The directing effects of the pyrrolidinone ring and any other existing substituents on the phenyl group will determine the position of the incoming electrophile. For example, halogenation of an activated phenyl ring can be achieved using N-halosuccinimide reagents. elsevierpure.com The conditions for these reactions must be carefully chosen to avoid undesired side reactions on the pyrrolidinone core.

Amidation Reactions

Amidation reactions are fundamental in modifying the phenylpyrrolidinone core. These can involve the formation of an external amide moiety or the transformation of the internal lactam amide bond.

One significant strategy is the metal-catalyzed ring-opening transamidation of N-acyl lactams. For instance, N-benzoylpyrrolidin-2-one derivatives can react with various anilines in the presence of a nickel catalyst, such as Ni(PPh₃)₂Cl₂, with 2,2′-bipyridine as a ligand and manganese as a reducing agent. This method effectively opens the pyrrolidinone ring to yield linear amide products in good yields. researchgate.net Metal-free conditions have also been developed, utilizing reagents like di-tert-butyl peroxide (DTBP) and tetra-n-butylammonium iodide (TBAI) under aqueous conditions to facilitate the transamidation of N-acyl lactams with both aliphatic and aromatic primary amines. researchgate.net

More advanced techniques allow for the direct formation of complex amides on the pyrrolidinone ring. A recently developed method involves the cobalt-catalyzed enantioconvergent reductive coupling of racemic tertiary α-chloro lactams with isocyanates. acs.org This reaction forges a new C-C bond and creates a sterically hindered α-quaternary amide functionality directly on the pyrrolidinone ring. acs.org For example, reacting racemic 3-chloro-3-methyl-1-phenylpyrrolidin-2-one with an aryl isocyanate in the presence of a cobalt catalyst and a chiral diphosphine ligand can produce the corresponding α-quaternary amide with high yield and exceptional enantioselectivity. acs.org This approach is notable as it constructs a complex chiral center from a racemic starting material. acs.org

Formation of Carboxylic Acid and Hydrazide Derivatives

The introduction of carboxylic acid and hydrazide groups is a common strategy to create analogues for further chemical exploration.

Carboxylic acid derivatives of the phenylpyrrolidinone scaffold can be synthesized through various routes. One powerful method is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, which, after subsequent transformations, can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Another sophisticated strategy involves a stereoselective 1,4-addition of an arylic cuprate (B13416276) to an enantiopure enone to establish the phenylpyrrolidine core. nih.gov Subsequent steps, including reduction, ether removal, and oxidation with reagents like ruthenium(III) chloride (RuCl₃), can afford the corresponding diacid derivative. nih.gov The synthesis of (2r,3s)-3-Phenylpyrrolidine-2-Carboxylic Acid has also been reported, starting from D-proline derivatives. chemicalbook.com

The conversion of these carboxylic acid derivatives, or their corresponding esters, into hydrazides is a straightforward and widely used transformation. Typically, the ester derivative is refluxed with an excess of hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.gov The progress of this reaction can be monitored by the disappearance of the ester's characteristic signals in ¹H NMR spectra and the appearance of new signals corresponding to the -NH- and -NH₂ protons of the hydrazide group. nih.gov This efficient method provides key intermediates that can be further condensed with various aldehydes or ketones to form a diverse library of N-acylhydrazone derivatives. nih.govnih.govcardiff.ac.uk

Introduction of Halogens and Alkyl Groups

The functionalization of the phenylpyrrolidinone scaffold through the introduction of halogens and alkyl groups is crucial for tuning the molecule's properties.

Halogenation can be achieved either by starting with halogenated precursors or by direct halogenation of the synthesized scaffold. The use of halogenated starting materials, such as racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, is a key step in advanced coupling reactions. acs.org Direct halogenation of related 1,3-dione structures has shown that the reaction site can be controlled. elsevierpure.com For example, using N-halosuccinimides (NCS, NBS, NIS) can lead to regioselective halogenation at the α-position, while modifying the substrate by forming a BF₂ complex can redirect the halogenation to the activated phenyl ring. elsevierpure.com The reaction between alkenes and halogens like Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product. masterorganicchemistry.com When conducted in an inert solvent, this results in a vicinal dihalide. masterorganicchemistry.com

Alkylation methods can introduce new carbon-carbon bonds, often with stereochemical control. Asymmetric allylic alkylation is a powerful technique where a stereogenic quaternary center can be created by reacting a benzyloxy imide with an allyl carbonate in the presence of a chiral catalyst. nih.gov This method has been used to synthesize enantioenriched 2,2-disubstituted pyrrolidines. nih.gov Another approach involves the deprotonation of the lactam scaffold with a strong base like lithium hexamethyldisilazide (LHMDS) followed by the addition of an alkyl halide, such as allyl bromide, to introduce an alkyl group. nih.gov

Stereoselective Synthesis of Chiral Phenylpyrrolidinone Derivatives

Creating phenylpyrrolidinone derivatives with specific stereochemistry is a significant goal in modern organic synthesis, often accomplished using catalytic asymmetric reactions.

One of the most innovative methods is the enantioconvergent coupling of racemic electrophiles. A cobalt-catalyzed asymmetric reductive addition of isocyanates to racemic tertiary alkyl halides, such as 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, allows for the synthesis of sterically congested chiral amides bearing α-quaternary stereocenters. acs.org This protocol circumvents the need for pre-made organometallic reagents and achieves exceptional enantioselectivity (e.g., 99:1 er) by using a chiral cobalt complex that selectively reacts with one enantiomer of the alkyl radical intermediate. acs.org

C(sp³)-H activation represents another cutting-edge strategy for the stereoselective synthesis of complex pyrrolidine analogues. nih.gov This method can be used as a key step in a fully enantioselective route, enabling the efficient construction of intricate chiral scaffolds. nih.gov

Organocatalysis also provides a powerful platform for stereoselective synthesis. For instance, highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives have been prepared via organocatalytic enantioselective Michael addition reactions of 4-oxo-2-enoates with nitroalkanes. rsc.orgresearchgate.net This approach led to the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) in just two steps. rsc.org Similarly, asymmetric allylic alkylation reactions catalyzed by chiral transition metal complexes are effective in setting stereogenic quaternary centers in high enantiomeric excess, leading to a variety of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Optimization of Synthetic Pathways

The efficiency and practicality of a synthetic route are determined by reaction yields and the ease of purification. Significant effort is dedicated to optimizing reaction conditions and developing effective purification techniques for phenylpyrrolidinone analogues.

Reaction Condition Studies and Yield Enhancement

The optimization of reaction conditions is a systematic process involving the screening of various parameters to maximize product yield and, in the case of chiral synthesis, enantioselectivity.

A prime example is the optimization of the cobalt-catalyzed enantioconvergent amidation. acs.org Researchers systematically screened different chiral ligands, reductants, solvents, and catalyst loadings. This process revealed that a (S)-MeOBIPHEP ligand (L1) was suboptimal, while a different diphosphine ligand (L12) provided excellent enantioselectivity (99:1 er). acs.org The choice of reductant was also critical; zinc powder was superior to manganese or indium, which led to lower yields and enantioselectivity. acs.org Further studies showed that catalyst loading and reagent stoichiometry were crucial for achieving high efficiency. acs.org

In the development of one-pot reactions, such as the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, various bases and palladium catalysts were tested to optimize a key intramolecular Heck reaction step. nih.gov It was found that using 10 mol % of Pd(OAc)₂, 20 mol % of PPh₃, and 2 equivalents of K₂CO₃ in acetonitrile at 105 °C gave the optimal yield of 78%. nih.gov

The table below summarizes the optimization of a cobalt-catalyzed reductive coupling reaction.

| Entry | Ligand | Reductant | Yield (%) | Enantiomeric Ratio (er) |

| 1 | L1 | Zn | 15 | Racemic |

| 2 | L12 | Zn | 85 | 99:1 |

| 3 | L12 | Mn | 35 | 86:14 |

| 4 | L12 | In | <5 | N/A |

| 5 | L12 | Zn | 58 | 98.5:1.5 |

Conditions based on the cobalt-catalyzed reductive addition of 3-chloro-3-methyl-1-phenylpyrrolidin-2-one and 4-methylphenyl isocyanate. acs.org Entry 5 was performed with a reduced catalyst loading of 5 mol %. L1 = (S)-MeOBIPHEP, L12 = (S)-SEGPHOS.

Purification Techniques for Phenylpyrrolidinone Analogues

Effective purification is essential to isolate the target phenylpyrrolidinone analogues in high purity. A combination of techniques is typically employed.

Column chromatography on silica (B1680970) gel is the most common method for purifying these compounds from reaction mixtures. nih.govorgsyn.org The choice of eluent is critical for achieving good separation. A gradient of solvents, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane, is frequently used. nih.govorgsyn.org For more polar compounds, methanol (B129727) may be added to the eluent system. orgsyn.org

Following a reaction, a standard work-up procedure is often performed before chromatographic purification. This typically involves quenching the reaction, followed by an aqueous extraction to remove water-soluble impurities. The organic layer is then separated, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. orgsyn.orgnih.gov

In cases where the product is a solid, crystallization or recrystallization from an appropriate solvent system can be an effective final purification step, often yielding material of very high purity. The choice of solvent is determined empirically to find one in which the compound is soluble at high temperatures but poorly soluble at room temperature or below.

Chemical Reactivity and Transformation of Phenylpyrrolidinone Systems

Ring System Modifications

Modifications to the pyrrolidinone ring of 2-phenylpyrrolidin-3-one derivatives can lead to significant changes in their biological activity. These transformations often involve cleavage or rearrangement of the heterocyclic core.

One notable transformation is the intramolecular recyclization of S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts. In weakly basic media, these compounds undergo a ring transformation where the γ-lactam ring is cleaved, and a new thiazolidine (B150603) ring is formed, yielding 2-imino-5-[2-(phenylamino)ethyl]-thiazolidin-4-ones. researchgate.net The kinetics and mechanism of this transformation have been studied, revealing that it is subject to general acid-base and hydroxide (B78521) ion catalysis. nih.gov For certain derivatives, the rate-limiting step is the decomposition of a bicyclic tetrahedral intermediate. nih.gov

Another example of ring modification involves the fragmentation of 2-aryl-3-(hydroxymethyl)-1-methylpyrrolidines when treated with arenesulfonyl chlorides and triethylamine. rsc.org A semiempirical study suggests this reaction proceeds through a stepwise mechanism involving the formation of a benzylic cation, leading to the cleavage of the pyrrolidine (B122466) ring. rsc.org

Furthermore, the pyrrolidinone system can be constructed through intramolecular aza-Michael reactions. For instance, ethyl 2-(1-phenyl-pyrrolidin-2-yl) acetates can be synthesized via a base-induced intramolecular aza-Michael reaction, which serves as the key carbon-nitrogen bond-forming step. ajol.info

Functional Group Interconversions on Pyrrolidinone Derivatives

The functional groups on the this compound core, particularly the nitrogen atom and the carbonyl group, are key sites for chemical modifications.

Deprotection Strategies

The deprotection of these groups is a critical step. For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved using a base. organic-chemistry.org This orthogonality allows for the selective deprotection of one amino group in the presence of another that is differently protected. organic-chemistry.org

Hydrogenolysis is another common deprotection method. For instance, a benzyl (B1604629) ether protecting group on a hydroxyl substituent of a pyrrolidinone derivative can be cleaved by hydrogenolysis to yield the corresponding alcohol. researchgate.neteurjchem.com Similarly, silyl (B83357) ethers, another class of protecting groups for hydroxyls, are often removed using a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

| Protecting Group | Common Deprotection Reagents/Conditions |

| tert-Butyloxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid) organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine (B6355638) in DMF) organic-chemistry.orgpeptide.com |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) researchgate.neteurjchem.com |

| Silyl ethers (e.g., TBDMS) | Fluoride ion sources (e.g., TBAF, HF) harvard.edu |

Nucleophilic and Electrophilic Transformations

The carbonyl group in the pyrrolidinone ring is an electrophilic center and can be attacked by nucleophiles. Conversely, the nitrogen atom, once deprotected, acts as a nucleophile.

Nucleophilic attack at the carbonyl carbon is a common transformation. For instance, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by the elimination of a metal oxide species. libretexts.org

The nitrogen atom of the pyrrolidinone can act as a nucleophile in various reactions. For example, it can be acylated to form amides. nih.gov The reactivity of the nitrogen can be influenced by substituents on the ring. nih.gov

The pyrrolidinone ring can also be part of larger molecular scaffolds that undergo nucleophilic substitution reactions. For example, a chloro group on a side chain attached to the pyrrolidinone can be displaced by various nucleophiles.

Amide Linkage Formation and Cleavage

The amide bond of the pyrrolidinone ring is central to its chemistry. Its formation is a key step in the synthesis of these compounds, and its cleavage can be a critical step in their degradation or further transformation.

Amide Bond Formation: The most common method for forming the pyrrolidinone ring is through the cyclization of a suitable precursor. For example, (R)-4-phenylpyrrolidin-2-one can be synthesized in high yield through the reductive amination of a keto-ester followed by spontaneous cyclization. rsc.org This reaction can be catalyzed by enzymes like (R)-selective transaminases. rsc.org

Amide bonds can also be formed through the reaction of a carboxylic acid and an amine using a coupling reagent. libretexts.org A variety of coupling reagents have been developed for this purpose, including carbodiimides and phosphonium (B103445) salts. nih.gov

Amide Bond Cleavage: The amide bond of the pyrrolidinone ring can be cleaved under hydrolytic conditions, typically in the presence of strong acid or base. This reaction regenerates the corresponding amino acid. Enzymatic hydrolysis of amide bonds is a key process in the metabolism of proteins. libretexts.org

Stereochemical Aspects of Reactivity

The stereochemistry of the this compound system, particularly at the C2 and C4 positions, can significantly influence its reactivity and biological activity. researchgate.net

A stereospecific reaction is one where stereoisomerically different starting materials give rise to stereoisomerically different products. alrasheedcol.edu.iq In the context of this compound, the stereochemistry at the phenyl-substituted carbon can direct the approach of reagents, leading to specific stereochemical outcomes in subsequent reactions. For example, in SN2 reactions, a backside attack by the nucleophile leads to an inversion of the stereochemical configuration at the reaction center. libretexts.org

The introduction of a substituent on the pyrrolidinone ring creates a chiral center, which can affect the pharmacological activity of the compound. researchgate.net For instance, the enantiomers of a particular this compound derivative may exhibit different biological activities. nih.gov

Furthermore, the puckering of the pyrrolidinone ring, which is influenced by the substituents, can also affect its reactivity. smolecule.com This conformational preference can dictate the accessibility of different faces of the molecule to incoming reagents.

Structure Activity Relationship Sar Studies of Phenylpyrrolidinone Derivatives

Elucidation of Pharmacophoric Requirements

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups responsible for its biological activity. For 2-Phenylpyrrolidin-3-one derivatives, SAR studies have systematically investigated the impact of various structural modifications to map out these crucial features.

Influence of Pyrrolidinone Ring Substituents

The pyrrolidinone ring is a cornerstone of the this compound scaffold, and substitutions on this ring have been shown to significantly modulate biological activity. Research into related pyrrolidine-2,5-dione derivatives as anticonvulsants has revealed that the nature of the substituent at the 3-position plays a pivotal role. For instance, non-aromatic substituents such as a sec-butyl group at this position have been found to positively influence anticonvulsant activity. In contrast, the introduction of a bulky benzhydryl group at the same position has been shown to increase activity in specific seizure models. nih.gov

Furthermore, in a series of spiro[pyrrolidine-3,3-oxindoles], which share a related structural motif, the electronic properties of substituents on the pyrrolidinone ring were found to be critical for their cytotoxic effects against cancer cell lines.

Role of Phenyl Ring Modifications

Modifications to the phenyl ring of the this compound core are a key strategy for fine-tuning potency and selectivity. Studies on various classes of biologically active molecules containing a phenylpyrrolidine moiety have demonstrated the importance of the substitution pattern on this aromatic ring.

For instance, in a series of pyrrolidine (B122466) sulfonamides, derivatives bearing fluorophenyl substituents at the 3-position of the pyrrolidine ring exhibited superior in vitro potency. In another example, this time with N-phenyl pyrrolidin-2-ones investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, specific substitutions on the N-phenyl ring were found to be crucial for their herbicidal activity. Compounds with a 4-chloro-2-fluoro-5-propoxyphenyl or a 5-allyloxy-4-chloro-2-fluorophenyl group displayed excellent herbicidal effects.

The electronic nature of the substituents on the phenyl ring can also play a significant role. In studies of spiro[pyrrolidine-3,3-oxindoles], compounds featuring electron-donating or weak electron-withdrawing groups on the phenyl ring demonstrated higher growth inhibition of MCF-7 breast cancer cells.

Impact of N1-Substituents

In the development of selective RORγt inverse agonists, a polar set of amides attached to the N1-position of the pyrrolidine ring was identified as a key structural feature. This modification was instrumental in achieving high selectivity against other nuclear receptors. Similarly, in a series of anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the nature of the substituent attached to the N1-position, specifically the type of phenylpiperazine fragment linked via an acetamide (B32628) group, had a profound impact on the anticonvulsant activity. For example, a 3-trifluoromethylphenylpiperazine fragment was found to be beneficial for activity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of phenylpyrrolidinone derivatives based on available research findings.

| Compound Series | Modification Position | Substituent | Observed Effect on Biological Activity |

| Pyrrolidine-2,5-diones | 3-position of pyrrolidinone | sec-Butyl | Positive influence on anticonvulsant activity |

| Pyrrolidine-2,5-diones | 3-position of pyrrolidinone | Benzhydryl | Increased activity in scPTZ seizure model |

| Spiro[pyrrolidine-3,3-oxindoles] | Phenyl ring | Electron-donating or weak electron-withdrawing groups | Higher MCF-7 cell growth inhibition |

| N-Phenyl pyrrolidin-2-ones | N-Phenyl ring | 4-chloro-2-fluoro-5-propoxy | Excellent herbicidal activity |

| N-Phenyl pyrrolidin-2-ones | N-Phenyl ring | 5-allyloxy-4-chloro-2-fluoro | Excellent herbicidal activity |

| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | N1-position of pyrrolidine | Polar amides | Critical for high selectivity as RORγt inverse agonists |

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | N1-linked phenylpiperazine | 3-Trifluoromethylphenyl | Beneficial for anticonvulsant activity |

Stereochemical Influence on Biological Activity

The three-dimensional nature of the pyrrolidinone ring means that stereochemistry plays a crucial role in the biological activity of this compound derivatives. The spatial arrangement of substituents can significantly affect how these molecules interact with their biological targets.

Enantiomeric Selectivity in Biological Interactions

Many biologically active molecules exist as enantiomers, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers can exhibit different potencies, efficacies, and even different types of biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

For derivatives of phenylpyrrolidinone, the stereochemistry at chiral centers can be a determining factor for their therapeutic potential. For instance, in a study of thieno[2,3-d]pyrimidines bearing a 2-phenylpyrrolidine (B85683) substituent as EGFR-TK inhibitors, the chirality of the phenyl group was found to be highly influential. The (R)-enantiomer displayed significantly improved activity compared to the racemate, while the (S)-enantiomer showed poor activity.

Diastereomeric Impact on Potency and Selectivity

When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and can also exhibit distinct biological activities.

In the context of anticonvulsant 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the stereochemistry at the asymmetric carbon atom in the phenylacetamide moiety has been shown to be a critical determinant of potency. Specifically, derivatives with an R-configuration at this chiral center were found to be among the most potent anticonvulsants in the series. This highlights that the relative orientation of different parts of the molecule, as dictated by the diastereomeric form, is crucial for optimal interaction with the biological target.

The table below illustrates the impact of stereochemistry on the biological activity of selected phenylpyrrolidinone-related compounds.

| Compound Series | Stereochemical Feature | Biological Target/Activity | Observed Effect |

| Thieno[2,3-d]pyrimidines with 2-phenylpyrrolidine | Enantiomers at the phenyl-bearing carbon | EGFR-TK inhibition | The (R)-enantiomer showed significantly higher activity than the (S)-enantiomer. |

| (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Diastereomers at the phenylacetamide chiral center | Anticonvulsant activity | The (R)-stereoisomers were generally more potent. |

Correlation between Structural Features and Target Binding Affinity of Phenylpyrrolidinone Derivatives

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For derivatives of the phenylpyrrolidinone scaffold, extensive research has elucidated how specific structural modifications influence their binding affinity to various biological targets. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective therapeutic agents. The affinity of a ligand for its target is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.

Systematic modifications of the phenylpyrrolidinone core have revealed several key structural features that govern target binding. These include the nature and position of substituents on the phenyl ring, alterations to the pyrrolidinone ring, and the stereochemistry of the molecule.

One significant area of investigation has been the development of N-phenyl pyrrolidin-2-ones as inhibitors of protoporphyrinogen oxidase (PPO). Research in this area has demonstrated that the substitution pattern on the N-phenyl ring is a critical determinant of inhibitory potency. For instance, compounds with specific halogen and alkoxy groups at the 4-, 2-, and 5-positions of the phenyl ring have shown excellent PPO inhibition. Two notable examples, 2-(4-chloro-2-fluoro-5-propoxy-phenyl)-2,3,4,5,6,7-hexahydro-isoindol-1-one and 2-(5-allyloxy-4-chloro-2-fluorophenyl)-2,3,4,5,6,7-hexahydro-isoindol-1-one, exhibit high potency with Kᵢ values of 0.095 µM and 0.12 µM, respectively nih.gov. This highlights the importance of a precise arrangement of substituents to achieve high-affinity binding to the PPO enzyme. A comparative molecular field analysis (CoMFA) model for a series of these compounds indicated that the steric and electrostatic fields around the molecule are significant factors in their binding affinity nih.gov.

In a different therapeutic area, a quantitative structure-activity relationship (QSAR) study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives revealed key determinants for their antiarrhythmic activity. The study, which used the negative logarithm of the effective dose (ED₅₀) as a measure of activity, found that the nature of the substituent on the arylpiperazinyl moiety significantly influenced potency researchgate.netnih.gov. The following interactive data table summarizes the structures and observed antiarrhythmic activities for a selection of these pyrrolidin-2-one derivatives.

The QSAR model developed from this data indicated that specific molecular descriptors related to the electronic and steric properties of the substituents are correlated with the antiarrhythmic activity nih.gov. This suggests that both the size and the electronic nature of the groups attached to the arylpiperazinyl moiety play a crucial role in the interaction with the biological target.

Furthermore, studies on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase for potential antidiabetic applications have also provided valuable SAR insights. In one such study, the substitution pattern on a phenyl ring attached to the pyrrolidine core was found to be critical for inhibitory activity. Specifically, derivatives with electron-donating groups, such as a methoxy (B1213986) group at the para position of the phenyl ring, exhibited the most potent inhibition of both enzymes, with IC₅₀ values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase nih.gov. The data from this study is presented in the interactive table below.

Biological Activity Profiling of Phenylpyrrolidinone Derivatives Non Clinical Focus

In Vitro Enzyme Inhibition Studies

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). It exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Studies on various pyrrolidinone and pyrrolidine-2,5-dione derivatives have demonstrated their potential as COX inhibitors. For instance, a series of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were investigated for their COX inhibitory activity. These compounds were found to be promising dual COX/LOX inhibitors. Molecular docking studies indicated that these derivatives form stable complexes with both COX-1 and COX-2.

In another study, structural modifications of pyrrolidine-2,5-dione aldehyde derivatives led to the identification of compounds with preferential COX-2 affinity in the submicromolar to nanomolar ranges. Notably, compound 78 , a disubstituted derivative, emerged as a highly potent COX-2 inhibitor with an IC50 value of 0.051 ± 0.001 μM.

Furthermore, a novel succinimide (B58015) product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01 ), was synthesized and evaluated for its anti-inflammatory potential. In vitro assays revealed that MAK01 exhibited inhibitory activity against both COX-1 and COX-2. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by Phenylpyrrolidinone Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Compound 78 | COX-2 | 0.051 ± 0.001 | Preferential for COX-2 |

| MAK01 | COX-1 | Data not specified | Data not specified |

| MAK01 | COX-2 | Data not specified | Data not specified |

Lipoxygenase (5-LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes, which are potent inflammatory mediators. The 5-lipoxygenase (5-LOX) pathway is a key target for the development of anti-inflammatory agents.

Several studies have highlighted the potential of pyrrolidinone derivatives as 5-LOX inhibitors. The aforementioned N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone were also identified as dual COX/LOX inhibitors, suggesting a broad-spectrum anti-inflammatory profile.

The pyrrolidine-2,5-dione derivatives that showed potent COX-2 inhibition were also found to be effective 5-LOX inhibitors. This dual inhibition is a desirable characteristic for anti-inflammatory drug candidates, as it can lead to a more comprehensive blockade of inflammatory pathways. The compound MAK01 also demonstrated inhibitory activity against the 5-LOX enzyme. nih.gov

Table 2: In Vitro 5-LOX Inhibition by Phenylpyrrolidinone Derivatives

| Compound | Target Enzyme | IC50 (μM) |

| N-acylhydrazone derivatives | 5-LOX | Data not specified |

| Pyrrolidine-2,5-dione derivatives | 5-LOX | Data not specified |

| MAK01 | 5-LOX | Data not specified |

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Research into pyrrolidine (B122466) derivatives has revealed their potential as cholinesterase inhibitors. A study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] demonstrated their efficacy against both AChE and BChE. nih.gov Compounds 8e and 8g from this series were particularly potent, with IC50 values in the low micromolar range. nih.gov Specifically, compound 8g had an IC50 of 3.15 μM for AChE and 4.74 μM for BChE. nih.gov Another compound, 8h , also showed good cholinesterase inhibition with IC50 values of 6.27 μM and 5.34 μM against AChE and BChE, respectively. nih.gov

Furthermore, a series of N-benzylated (pyrrolidin-2-one) derivatives were synthesized and evaluated for their anti-Alzheimer's activity, showing satisfactory results in comparison to the standard drug donepezil.

A study on various N-methylpyrrolidine derivatives reported moderate inhibitory activity against AChE, with IC50 values ranging from 87 to 480 μM. acs.org The N-methyl determinant of the pyrrolidine ring is suggested to be an important structural feature for binding to AChE. acs.org

Table 3: In Vitro Cholinesterase Inhibition by Pyrrolidinone Derivatives

| Compound | Target Enzyme | IC50 (μM) |

| Compound 8e | AChE | 3.35 |

| Compound 8e | BChE | 5.63 |

| Compound 8g | AChE | 3.15 |

| Compound 8g | BChE | 4.74 |

| Compound 8h | AChE | 6.27 |

| Compound 8h | BChE | 5.34 |

| N-methylpyrrolidine derivatives | AChE | 87 - 480 |

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism. Their inhibition can delay the absorption of glucose, making them important targets for the management of type 2 diabetes.

Several studies have explored the potential of pyrrolidine derivatives as inhibitors of these enzymes. A series of N-acetylpyrrolidine derivatives were synthesized and evaluated for their inhibitory activity. Compounds 4a (N-(benzyl)-2-acetylpyrrolidine) and 4b (N-(tosyl)-2-acetylpyrrolidine) showed significant inhibitory potential against α-glucosidase, with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively. nih.gov Their inhibitory activity against α-amylase was also noted, with IC50 values of 2.72 ± 0.09 mM for 4a and 3.21 ± 0.65 mM for 4b . nih.gov

In another study, a series of pyrrolidine-based chalcones were synthesized and found to be dual inhibitors of α-amylase and α-glucosidase. Compound 3 from this series exhibited excellent dual inhibitory effects with IC50 values of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase. acs.org

Furthermore, pyrrolidine-2,5-dione derivatives have been investigated for their α-glucosidase inhibitory activity. Compound 11o from one such series was identified as a good inhibitor with an IC50 value of 28.3 ± 0.28 µM. nih.gov

Table 4: In Vitro α-Glucosidase and α-Amylase Inhibition by Pyrrolidinone Derivatives

| Compound | Target Enzyme | IC50 |

| Compound 4a | α-Glucosidase | 0.52 ± 0.02 mM |

| Compound 4b | α-Glucosidase | 1.64 ± 0.08 mM |

| Compound 4a | α-Amylase | 2.72 ± 0.09 mM |

| Compound 4b | α-Amylase | 3.21 ± 0.65 mM |

| Compound 3 | α-Amylase | 14.61 ± 0.12 μM |

| Compound 3 | α-Glucosidase | 25.38 ± 2.09 μM |

| Compound 11o | α-Glucosidase | 28.3 ± 0.28 µM |

RORγt Inverse Agonism

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are key mediators of autoimmune diseases. Inverse agonists of RORγt can suppress the inflammatory functions of Th17 cells and represent a promising therapeutic approach for autoimmune disorders.

The pyrrolidine scaffold has been identified as a valuable component in the design of RORγt inverse agonists. A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were discovered as selective and orally active RORγt inverse agonists. Through structure-based design and optimization, compounds with high potency and selectivity were identified.

In another study, the replacement of a non-stereochemical group with a stereochemical cis-3,4-diphenylpyrrolidine moiety was shown to be beneficial for the activity of a new series of RORγt inverse agonists. The cis-configuration of the pyrrolidine ring was found to be crucial for the "U-shape" conformation that is advantageous for inverse agonistic activity.

Furthermore, a virtual screening approach led to the identification of novel tricyclic pyroglutamide derivatives as potent RORγt inverse agonists. The pyroglutamide moiety, which is a derivative of pyrrolidinone, was found to be a suitable non-acidic replacement for other chemical groups in previously reported RORγt inverse agonists.

NMDA-Glycine Site Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. The glycine (B1666218) binding site on the NMDA receptor is a key modulatory site, and its antagonists can have neuroprotective effects.

Derivatives of the pyrrolidinone scaffold have been investigated for their activity at the NMDA receptor. A series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes were prepared and their binding affinity for the NMDA-glycine site receptor was measured. One oxime derivative, 13b , demonstrated high binding potency, acting as a glycine antagonist in the nanomolar concentration range.

Additionally, 1-hydroxy-3-aminopyrrolidone-2 (HA-966 ) has been identified as an antagonist at the NMDA receptor complex, and its effects can be reversed by glycine. This suggests that HA-966 acts at the glycine modulatory site of the NMDA receptor.

More recently, a series of 2-pyrrolidone derivatives have been highlighted as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors. These compounds target the ifenprodil (B1662929) binding site and exhibit enhanced metabolic stability.

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Potentials

Derivatives of pyrrolidine-2-one have been evaluated in vitro for their antibacterial properties against various bacterial strains. Studies have utilized the agar (B569324) well diffusion method to determine the antibacterial activity of these compounds. For instance, certain pyrrolidine-2-one derivatives were tested against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. In these assessments, some of the synthesized compounds demonstrated notable antibacterial effects when compared to the standard antibiotic, amoxicillin.

Further research into pyrrolidine-2,3-dione (B1313883) derivatives has identified their potential as inhibitors of essential bacterial enzymes. nih.gov Specifically, certain derivatives have shown inhibitory activity against P. aeruginosa PBP3 in vitro. nih.gov The investigation into the antibacterial activities of these compounds involved testing against both wild-type P. aeruginosa PAO1 and an efflux pump mutant strain, which helps in understanding the role of bacterial efflux systems in compound resistance. nih.gov

The structural features of these molecules, such as a 3-hydroxyl group and a heteroaryl group attached to the N-pyrrolidine-2,3-dione via a methylene (B1212753) linker, have been identified as important for their inhibitory action. nih.gov The antibacterial activity of 2-pyrrolidone-5-carboxylic acid has also been investigated, showing inhibition against several spoilage bacteria, with a particular effect on Enterobacter cloacae and Pseudomonas fluorescens.

| Compound/Derivative | Bacterial Strain(s) | Method | Observation |

|---|---|---|---|

| Pyrrolidine-2-one derivatives | Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, Klebsiella sp. | Agar well diffusion | Some derivatives showed good antibacterial activity compared to Amoxicillin. |

| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PAO1 (wild-type) and efflux pump mutant | In vitro inhibition assay | Inhibited the activity of P. aeruginosa PBP3. nih.gov |

| 2-pyrrolidone-5-carboxylic acid | Enterobacter cloacae, Pseudomonas fluorescens | Antimicrobial activity testing | Inhibited the growth of several spoilage bacteria. |

| Amino phenyl pyrrolidine-2-one | Vancomycin-resistant Enterococcus faecalis (VRE) | MIC determination | Exhibited selective inhibition against VRE. |

Antifungal Potentials (e.g., against Candida albicans)

The antifungal properties of 2,3-pyrrolidinedione derivatives have been a subject of investigation, particularly against oral pathogens like Candida albicans. nih.gov Research has focused on synthesizing analogues with varied substituents on the 2,3-pyrrolidinedione core to explore their activity. nih.gov One of the most promising compounds from these studies demonstrated significant antifungal activity against Candida albicans, with efficacy comparable to chlorhexidine, a widely used antiseptic in oral healthcare. nih.gov

In addition to direct antifungal effects, certain pyridinone and triazine heterocycles have shown fungicidal activity against C. albicans. nih.gov These compounds were found to reduce the bioluminescence of C. albicans, indicating a rapid fungicidal effect. nih.gov They were also effective against clinically isolated fluconazole- or caspofungin-resistant strains of C. albicans. nih.gov Furthermore, these compounds demonstrated an inhibitory effect on Candida biofilm formation and were observed to reduce the thickness of the mannan (B1593421) cell wall. nih.gov

| Compound/Derivative | Fungal Strain(s) | Key Findings |

|---|---|---|

| 2,3-pyrrolidinedione derivatives | Candida albicans | Significant antimicrobial activity, comparable to chlorhexidine. nih.gov |

| Pyridinone (PYR) and Triazine (TRI) heterocycles | Candida albicans (including resistant strains) | Rapid fungicidal activity, inhibition of biofilm formation, and reduction of mannan cell wall thickness. nih.gov |

Preclinical Pharmacological Investigations (In Vivo Animal Models)

Antinociceptive and Analgesic Effects

The antinociceptive and analgesic potential of various pyrrolidine derivatives has been extensively studied in several in vivo animal models. These studies aim to elucidate the pain-relieving properties of these compounds and their mechanisms of action.

Acetic Acid-Induced Writhing Test : This model is used to evaluate peripheral analgesic activity. nih.govresearchgate.net The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. nih.gov The reduction in the number of writhes is an indicator of the compound's analgesic effect. nih.gov Several studies have demonstrated that various derivatives can significantly reduce the number of writhes in this test, indicating their potential as peripheral analgesics. mdpi.complos.org

Tail Immersion Test : This test is employed to assess the central analgesic effects of compounds. nih.gov It measures the time it takes for an animal to withdraw its tail from hot water, with a longer latency period indicating an analgesic effect. nih.govmeliordiscovery.com This model is particularly useful for evaluating centrally acting analgesics that modulate spinal and supraspinal pain pathways. nih.govnih.gov

Formalin Test : The formalin test is a widely used model of tonic pain that allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain responses. researcher.lifenih.gov The subcutaneous injection of formalin into the paw of a rodent elicits a biphasic licking and biting response. nih.gov The early phase is attributed to the direct stimulation of nociceptors, while the late phase is associated with an inflammatory response. nih.govmdpi.commdpi.com Pyrrolidine derivatives have been shown to be effective in reducing nociceptive behavior in both phases of the formalin test, suggesting a broad spectrum of analgesic activity. mdpi.comnih.govmdpi.com

Oxaliplatin-Induced Neuropathic Pain : Oxaliplatin, a chemotherapy agent, is known to cause peripheral neuropathy, which is a significant dose-limiting side effect. mdpi.comnih.govnih.govmdpi.com Animal models of oxaliplatin-induced neuropathy are used to screen for compounds that can alleviate this type of pain. mdpi.comnih.govresearchgate.net Studies have shown that certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione and 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives can effectively alleviate allodynia in this model, indicating their potential for treating chemotherapy-induced neuropathic pain. mdpi.comnih.govmdpi.com

| Pain Model | Key Findings for Phenylpyrrolidinone Derivatives |

|---|---|

| Acetic Acid-Induced Writhing | Significant reduction in the number of writhes, indicating peripheral analgesic activity. mdpi.complos.org |

| Tail Immersion | Increased latency in tail withdrawal, suggesting central analgesic effects. nih.govmeliordiscovery.com |

| Formalin Test | Reduction of nociceptive behavior in both early (neurogenic) and late (inflammatory) phases. mdpi.comnih.govmdpi.com |

| Oxaliplatin-Induced Neuropathic Pain | Alleviation of allodynia, suggesting potential for treating chemotherapy-induced neuropathy. mdpi.comnih.govmdpi.com |

Anti-inflammatory Effects (e.g., carrageenan-induced edema model)

The carrageenan-induced paw edema model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds. mdpi.combrieflands.comscience-line.com The injection of carrageenan into the subplantar region of a rat's paw induces a localized inflammatory response characterized by edema. nih.govmdpi.com The development of this edema is biphasic. mdpi.com The initial phase is attributed to the release of histamine, serotonin, and kinins, while the later phase is mediated by prostaglandins and other inflammatory mediators. mdpi.combrieflands.com

Studies have shown that certain hydrazone derivatives can significantly reduce paw edema in this model. plos.org This anti-inflammatory effect is often dose-dependent. nih.gov For instance, some 1,4-naphthoquinone (B94277) derivatives have been demonstrated to almost completely reduce the size of carrageenan-induced paw edema 24 hours after injection, showcasing potent anti-inflammatory activity. explorationpub.com The mechanism of action for these anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. plos.org

| Compound/Derivative | Key Findings | Potential Mechanism |

|---|---|---|

| Hydrazone derivatives | Significantly reduced paw edema. plos.org | Inhibition of COX-2 enzyme, leading to decreased prostaglandin (B15479496) production. plos.org |

| 1,4-Naphthoquinone derivatives | Almost complete reduction of paw edema 24 hours post-injection. explorationpub.com | Inhibition of purinergic P2X7R macropore formation. explorationpub.com |

Anticonvulsant Activity (e.g., Maximal Electroshock Seizure (MES), subcutaneous Pentylenetetrazole (scPTZ) seizure models)

Derivatives of phenylpyrrolidinone, particularly those based on the pyrrolidine-2,5-dione scaffold, have demonstrated significant anticonvulsant properties in various preclinical models. These compounds are frequently evaluated in the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and absence seizures, respectively.

A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed broad-spectrum anticonvulsant activity. researchgate.net Among these, compound 14 (see table of compounds) was particularly potent, with an effective dose (ED₅₀) of 49.6 mg/kg in the MES test and 67.4 mg/kg in the scPTZ test. researchgate.net This compound was also effective in the 6 Hz model of drug-resistant epilepsy. researchgate.net Further studies on other pyrrolidine-2,5-dione derivatives revealed that substitutions on the phenyl ring and modifications of the side chain significantly influence anticonvulsant efficacy. ijplantenviro.comune.edu.au For instance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6 in a separate study) exhibited a potent ED₅₀ of 68.30 mg/kg in the MES test. une.edu.au Similarly, another investigation identified 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative 33 as a lead compound with an ED₅₀ of 27.4 mg/kg in the MES model. researchgate.net These findings underscore the potential of the phenylpyrrolidinone core structure as a template for developing novel anticonvulsant agents. researchgate.netijplantenviro.comune.edu.au

Table 1: Anticonvulsant Activity of Selected Phenylpyrrolidinone Derivatives

| Compound ID | Derivative Class | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| 14 | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 49.6 | 67.4 | researchgate.net |

| 6 | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 68.30 | > 100 | une.edu.au |

| 33 | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | 27.4 | > 100 | researchgate.net |

| 4 | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione | 62.14 | > 100 | ijplantenviro.com |

Neuroprotective and Cognitive Function Modulatory Effects

Glutamate (B1630785) Excitotoxicity Models

Phenylpyrrolidinone derivatives have been investigated for their potential to counteract neuronal damage caused by glutamate excitotoxicity, a key pathological process in various neurological disorders. nih.govwisdomlib.orgnih.gov In vitro experiments using newborn rat cortical neuron cultures subjected to glutamate-induced injury demonstrated the neuroprotective features of a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate . nih.govwisdomlib.orgnih.gov This compound showed an ability to protect neurons from the cell death cascade initiated by excessive glutamate receptor activation. The protective effects are believed to be associated with the modulation of ionotropic glutamate receptors and the stabilization of intracellular calcium homeostasis, which is often dysregulated during excitotoxic insults. nih.govmdpi.com

Ischemic Stroke Models (e.g., behavioral and neurological deficit assessments)

The neuroprotective potential of phenylpyrrolidinone derivatives extends to in vivo models of ischemic stroke. In a rat model of acute focal cerebral ischemia created by transient middle cerebral artery occlusion (MCAO), administration of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate resulted in significant neurological improvements. nih.govwisdomlib.orgnih.gov Animals treated with the compound showed a marked reduction in the neurological deficit, improved regression of neurological symptoms, and enhanced exploratory behavior and reduced anxiety in behavioral tests. nih.govnih.gov

Similarly, a related derivative, 3-(2-oxo-4-phenylpyrrolidin-1-yl)propane-1-sulfonate calcium(II) , was also studied in a rat MCAO model. nih.gov This compound was found to increase orienting-exploratory behavior while reducing both neurological and motor deficits. nih.gov The recovery of neurological function was observed to be faster in rats treated with this derivative. nih.gov These studies suggest that phenylpyrrolidinone derivatives can be effective agents for restoring cognitive and neurological functions following an ischemic brain injury. nih.govwisdomlib.orgnih.gov

Anti-parasitic Activity (e.g., anthelmintic studies on Ascaridia galli, Pheretima posthuma)

Research into the anti-parasitic properties of related heterocyclic structures has shown potential. A study on a series of 3-arylidene-5(substituted phenyl)-1-benzyl-2(3H)-pyrrolone derivatives demonstrated significant in vitro anthelmintic activity against the earthworm Pheretima posthuma, a common model for preliminary anthelmintic screening. All tested compounds displayed promising activity, with effectiveness comparable to the standard drug, Albendazole. The study observed that electron-donating groups on the benzylidine ring tended to enhance anthelmintic activity.

**Table 2: Anthelmintic Activity of Selected 1-benzyl-2(3H)-pyrrolone Derivatives against *Pheretima posthuma***

| Compound Substituent (Aryl Ring) | Mean Paralyzing Time (min) | Mean Death Time (min) |

|---|---|---|

| 4-N,N-dimethylaminophenyl | 11.12 | 17.76 |

| 4-methoxyphenyl | 13.43 | 20.19 |

| 4-hydroxyphenyl | 15.65 | 24.32 |

| Phenyl | 18.21 | 28.54 |

| 4-chlorophenyl | 23.65 | 34.84 |

| Albendazole (Standard) | 10.34 | 16.27 |

Proposed Mechanisms of Biological Action

Ligand-Target Interactions

The diverse biological activities of phenylpyrrolidinone derivatives are attributed to their interactions with various molecular targets within the central nervous system. For the neuroprotective and cognitive-enhancing effects observed in stroke and excitotoxicity models, molecular docking and dynamics studies suggest that derivatives like potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate may interact with and modulate the function of the AMPA receptor, a subtype of ionotropic glutamate receptors. nih.govnih.gov

In the context of anticonvulsant activity, the mechanism of action for several pyrrolidine-2,5-dione derivatives is likely complex. researchgate.net In vitro studies indicate that their effects may result from the inhibition of neuronal voltage-gated sodium and calcium channels. researchgate.netijplantenviro.comune.edu.auresearchgate.net For example, the anticonvulsant and antinociceptive properties of compound 14 are proposed to stem from the inhibition of peripheral and central sodium and calcium currents, as well as potential TRPV1 receptor antagonism. researchgate.net This multi-target interaction profile could explain the broad-spectrum anticonvulsant activity observed in preclinical models. researchgate.net

Modulation of Ion Channels (e.g., neuronal sodium and calcium channels)

Derivatives of the pyrrolidine scaffold have been identified as potent modulators of neuronal ion channels, particularly voltage-gated sodium (Na+) and calcium (Ca2+) channels. Research in this area has led to the discovery of novel compounds with significant channel-blocking activity.

Structure-activity relationship (SAR) studies on a series of pyrrolidine analogues identified them as effective blockers of neuronal Na+ channels. nih.gov These investigations culminated in the discovery of compound 5e , a potent Na+ channel blocker that also exhibited a low level of inhibitory action against the human ether-a-go-go-related gene (hERG) channels, which is a critical feature for reducing the risk of cardiac side effects. nih.gov In a rat model of transient middle cerebral artery occlusion, compound 5e demonstrated significant neuroprotective activity, highlighting its potential as a neuroprotectant for conditions like ischemic stroke. nih.gov

In a separate line of research, a novel series of 4-aminocyclopentapyrrolidine derivatives were discovered to be N-type Ca2+ channel blockers. nih.gov SAR studies confirmed their selectivity for N-type over L-type Ca2+ channels. The channel-blocking mechanism was verified using electrophysiological recording techniques. Specifically, Compound 25 from this series was shown to be an effective N-type Ca2+ channel blocker that produced antinociceptive effects in models of inflammatory and nociceptive pain without causing cardiovascular or motor side effects. nih.gov While voltage-dependent calcium channel blockers showed no protective effect against L-trans-pyrrolidine-2,4-dicarboxylate (PDC)-induced neuronal death in one study, the targeted development of N-type blockers has shown more specific therapeutic potential. nih.govnih.gov

Table 1: Pyrrolidine Derivatives as Ion Channel Blockers

| Compound | Target Channel | Activity Profile | Reference |

|---|---|---|---|

| 5e | Neuronal Na+ Channel | Potent blocker with low hERG inhibition; demonstrated neuroprotective effects. | nih.gov |

| Compound 25 | N-type Ca2+ Channel | Selective N-type blocker with antinociceptive activity in pain models. | nih.gov |

Inhibition of Inflammatory Mediators (e.g., prostaglandins, leukotrienes)

The anti-inflammatory potential of phenylpyrrolidinone derivatives has been demonstrated through their ability to inhibit key enzymes involved in the inflammatory cascade. Prostaglandins and leukotrienes are potent inflammatory mediators derived from arachidonic acid through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively.

A synthesized succinimide derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) , was evaluated for its inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. The in vitro results showed that MAK01 exhibited significant, concentration-dependent inhibition of all three enzymes. mdpi.com

The compound demonstrated moderate inhibitory activity against COX-1, with a half-maximal inhibitory concentration (IC50) of 314 µg/mL. mdpi.com Its potency was more pronounced against the COX-2 enzyme, with an IC50 value of 130 µg/mL, suggesting a degree of selectivity for the inducible inflammatory enzyme over the constitutive form. mdpi.com

Furthermore, MAK01 was found to be a potent inhibitor of the 5-LOX enzyme, which is responsible for the synthesis of leukotrienes. The compound displayed an IC50 value of 105 µg/mL against 5-LOX, indicating its potential to suppress leukotriene-mediated inflammation. mdpi.com The dual inhibition of both COX and 5-LOX pathways is a desirable characteristic for a broad-spectrum anti-inflammatory agent.

Table 2: In Vitro Enzyme Inhibition by Compound MAK01

| Enzyme | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| COX-1 | 1000 | 64.79% | 314 | mdpi.com |

| 500 | 56.45% | |||

| 250 | 45.75% | |||

| 125 | 37.51% | |||

| 62.50 | 31.53% | |||

| COX-2 | 1000 | 78.70% | 130 | mdpi.com |

| 500 | 67.80% | |||

| 250 | 58.90% | |||

| 125 | 49.40% | |||

| 62.50 | 40.10% | |||

| 5-LOX | 1000 | 79.40% | 105 | mdpi.com |

| 500 | 69.90% | |||

| 250 | 60.20% | |||

| 125 | 51.90% | |||

| 62.50 | 44.80% |

Free Radical Scavenging Activities

Pyrrolidinone derivatives have also been investigated for their antioxidant properties, specifically their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of compounds.

In one study, a series of pyrrolidin-2-one derivatives were synthesized and evaluated for their antioxidant potential using the DPPH method. researchgate.net Several of the synthesized compounds demonstrated potent or moderate antioxidant activity when compared to the gallic acid standard. researchgate.net

Another study focused on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related to 2-phenylpyrrolidin-3-one. nih.gov The antioxidant capacity of these compounds was also tested with the DPPH assay. The results identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) as the most promising radical scavenger among the synthesized series. Although its activity was lower than the quercetin (B1663063) reference standard (EC50 > 128 µg/mL), it was the most active of the tested derivatives. nih.gov Further computational analysis suggested that compound 4b is an effective scavenger of hydroxyl radicals (HO˙), with a comparable efficacy to conventional antioxidants in both polar and non-polar environments. nih.govrsc.org

Table 3: Antioxidant Activity of Pyrrolidinone Derivatives

| Compound Class/Name | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidin-2-one derivatives | DPPH Radical Scavenging | Several synthesized compounds showed potent to moderate antioxidant activity. | researchgate.net |

| Compound 4b (4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one) | DPPH Radical Scavenging | Identified as the most promising radical scavenger in its series (EC50 > 128 µg/mL). | nih.gov |

| Computational Analysis | Predicted to be an effective scavenger of hydroxyl (HO˙) radicals. | nih.govrsc.org |

Computational and Theoretical Studies of Phenylpyrrolidinone Systems

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of a ligand to a protein's active site, providing valuable information on the intermolecular interactions that stabilize the complex.

Molecular docking studies have been instrumental in elucidating the potential binding modes of phenylpyrrolidinone derivatives with various enzymes. For instance, in the pursuit of novel anti-inflammatory agents, docking experiments were conducted on a series of 2-pyrrolidinone (B116388) derivatives to understand their inhibitory activity against lipoxygenase (LOX). The results of these studies indicated that the presence and specific orientation of acidic moieties are crucial for effective binding within the LOX active site. The 2-pyrrolidinone core structure was also identified as a significant contributor to the inhibitory properties of these compounds.

In a study focused on Deoxyribonuclease I (DNase I) inhibitors, molecular docking simulations were performed on 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives. These simulations suggested that key interactions with amino acid residues such as Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, and His 252 are important for the affinity of these inhibitors towards DNase I.

The table below summarizes key findings from molecular docking studies on phenylpyrrolidinone and related systems with various enzymes.

| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Interactions |

| 2-Pyrrolidinone derivatives | Lipoxygenase (LOX) | Not specified | Orientation of acidic moieties is crucial for activity. |

| 1-(Pyrrolidin-2-yl)propan-2-one derivatives | Deoxyribonuclease I (DNase I) | Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, His 252 | Hydrogen bonding and electrostatic interactions. nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | Lysine Specific Demethylase 1 (LSD1) | Asn535 | Crucial for stabilizing the inhibitor. nih.gov |